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Compound of Interest

2-(((+-
Compound Name: Chlorophenyl)thio)methyl)pyrrolidi
ne hydrochloride
CAS No.: 1353945-59-1
Cat. No.: B1490658

Get Quote

Executive Summary & Chemical Identity[1][2][3][4

2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride (CAS: 1353945-59-1) is a
specialized heterocyclic building block and pharmacological probe utilized primarily in the

development of monoamine transporter ligands. Structurally, it features a pyrrolidine core
functionalized at the 2-position with a 4-chlorophenylthioether moiety.

This scaffold is chemically significant as a "privileged structure" in medicinal chemistry, serving
as a core pharmacophore for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and
specific histamine antagonists. Its structural rigidity (conferred by the pyrrolidine ring) compared
to open-chain analogs (like fluoxetine or atomoxetine derivatives) makes it a valuable tool for
probing stereoselective binding pockets in G-protein-coupled receptors (GPCRs) and
transporter proteins.
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hemical Identi ble[1]2][3]

Property Detail
2-(((4-Chlorophenyl)thio)methyl)pyrrolidine
IUPAC Name ((C . phenyl)thio)methyl)py
hydrochloride
CAS Number 1353945-59-1
Molecular Formula C11H1sCI2NS (HCI salt)
Molecular Weight 264.21 g/mol
Free Base Formula C11H14CINS (MW: 227.[1][2]75)
Appearance White to off-white crystalline solid
N Highly soluble in DMSO, Methanol, Water (>20
Solubility
mg/mL)
] ] 145-150 °C (Decomposition typical for HCI
Melting Point
salts)
pKa (Calc.) ~9.5 (Pyrrolidine nitrogen)

Synthetic Methodologies

The synthesis of 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine requires precise control over
stereochemistry (if a chiral target is desired) and chemoselectivity to prevent S-oxidation or N-
alkylation side reactions. Below are the two industry-standard protocols for its preparation.

Method A: Nucleophilic Displacement (Scale-Up
Preferred)

This method relies on the nucleophilic attack of 4-chlorothiophenol on an activated 2-
(chloromethyl)pyrrolidine species.

Protocol:

» Protection: Start with (S)- or (R)-prolinol. Protect the nitrogen using Di-tert-butyl dicarbonate
(Bocz20) in DCM/TEA to yield N-Boc-prolinol.
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 Activation: Convert the alcohol to a mesylate (MsCI/TEA) or chloride (SOCIz).

e Thioether Formation:

[¢]

Dissolve 4-chlorothiophenol (1.1 eq) in DMF.

[¢]

Add Cesium Carbonate (Cs2COs, 2.0 eq) as the base. Note: Cs2COs is preferred over
K2CO:s for its higher solubility and "cesium effect” which enhances nucleophilicity.

o

Add the N-Boc-2-(chloromethyl)pyrrolidine.

[e]

Heat to 60°C for 4-6 hours under N2 atmosphere.

o Deprotection: Treat the intermediate with 4M HCI in Dioxane at 0°C to remove the Boc
group, precipitating the target hydrochloride salt.

Method B: Mitsunobu Coupling (Stereochemical
Precision)

Ideal for small-scale research where preserving the stereocenter of the starting prolinol is
critical.

Protocol:

» Reagents: N-Boc-2-pyrrolidinemethanol (1.0 eq), 4-Chlorothiophenol (1.2 eq),
Triphenylphosphine (PPhs, 1.5 eq).

e Reaction: Dissolve in anhydrous THF. Cool to 0°C.

» Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Crucial: Maintain
temperature <5°C to prevent elimination side products.

o Workup: Stir at RT for 12h. Concentrate and purify via column chromatography
(Hexane/EtOAC).

e Salt Formation: Deprotect with HCI/Et20.

Synthesis Pathway Diagram[4][7]
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Figure 1: Step-wise synthetic pathway comparing activation strategies for thioether formation.

Pharmacological Applications & Mechanism[8]

This compound acts as a monoamine transporter probe. Its structure allows it to function as a
simplified analog of complex tricyclic antidepressants, specifically targeting the reuptake
inhibition mechanism.

Structural Activity Relationship (SAR)

o Pyrrolidine Ring: Mimics the secondary amine pharmacophore found in compounds like
Desvenlafaxine or Atomoxetine, crucial for ionic bonding with Aspartate residues (e.g., Asp98
in hSERT).

o Thioether Linker: Provides a flexible spacer that positions the aromatic ring into the
hydrophobic S1 or S2 binding pockets of the transporter. The sulfur atom also offers unique
metabolic stability compared to an ether (-O-) linker.

e 4-Chlorophenyl Group: A classic bioisostere used to increase lipophilicity and metabolic
resistance (blocking para-hydroxylation). It enhances affinity for the halogen-binding pocket
in SERT/NET.

Biological Pathway Integration

The compound is typically screened against:
e SERT (Serotonin Transporter): Inhibition of 5-HT reuptake.
* NET (Norepinephrine Transporter): Inhibition of NE reuptake.

o DAT (Dopamine Transporter): Selectivity profiling (usually desired to be low affinity to avoid
abuse potential).
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Figure 2: Mechanism of action showing competitive inhibition of monoamine transporters.

Handling, Safety, and Stability (SDS Summary)

As a research chemical, strict adherence to safety protocols is mandatory. The hydrochloride
salt form improves stability but introduces specific handling requirements.

Hazard Classification (GHS)
« Signal Word: WARNING

¢ H302: Harmful if swallowed.
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e H315: Causes skin irritation.
e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Stability Profile

» Hygroscopicity: The HCI salt is hygroscopic. It must be stored in a desiccator or under inert
gas (Argon/Nitrogen) at -20°C for long-term storage.

o Oxidation Sensitivity: The thioether (-S-) linkage is susceptible to oxidation to sulfoxides (-
S(=0)-) or sulfones (-S(=0)2-) if exposed to strong oxidants (e.g., peroxides, bleach) or
prolonged air exposure in solution.

e Solution Stability: Stable in DMSO/Water for <24 hours. Prepare fresh solutions for biological
assays.

Self-Validating Handling Protocol

» Weighing: Perform in a glovebox or static-free hood to prevent moisture uptake.
o Dissolution: Use degassed buffers if testing for >4 hours to prevent sulfur oxidation.

o Disposal: Quench with dilute bleach (to oxidize the sulfide) before adjusting pH and
disposing of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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